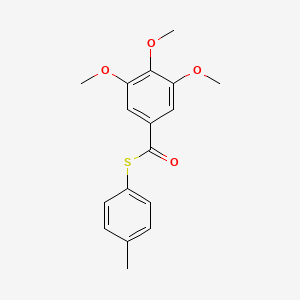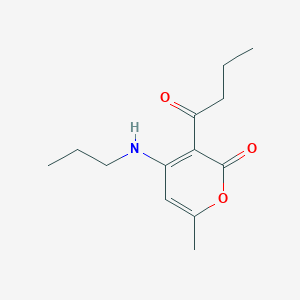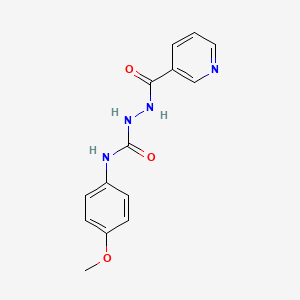![molecular formula C20H18BrFN2O3S B4584517 5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4584517.png)
5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the specified molecule often involves condensation reactions, where key functional groups are combined under controlled conditions. For example, Patel et al. (2010) demonstrated the synthesis of related compounds through the refluxation process, where specific precursors are reacted in the presence of a catalyst like anhydrous zinc chloride and ethanol to form thiazolidin-4-ones and imidazolidin-5-ones (Patel, Shah, Trivedi, & Vyas, 2010). This method highlights the complexity and precision required in synthesizing structurally specific compounds.
Molecular Structure Analysis
The structural analysis of molecules within this category often involves advanced spectroscopic techniques. Yeong et al. (2018) utilized single-crystal X-ray diffraction to study the crystal structure of a related compound, revealing significant insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
The chemical reactivity of thioxoimidazolidinones and related compounds is influenced by their functional groups. Delgado et al. (2005) described the supramolecular structures of thioxothiazolidin-4-ones, emphasizing how hydrogen bonding and other non-covalent interactions dictate their reactivity and potential for forming complex molecular assemblies (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of these compounds are crucial for their application in material science and organic synthesis. The work by Atamanyuk et al. (2014) on thiazolidinones as building blocks for medicinal chemistry underscores the importance of understanding these properties for designing compounds with desired biological activity (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, are essential for exploiting these compounds in synthetic chemistry. Mahmoud et al. (2011) explored the reactions of thiazolidin-4-one derivatives, offering insights into their versatility and potential applications in creating a wide range of compounds (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).
Applications De Recherche Scientifique
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of zinc phthalocyanines substituted with Schiff base derivatives, demonstrating significant potential for photodynamic therapy (PDT) applications due to their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These properties make them promising Type II photosensitizers for cancer treatment in PDT, showcasing the therapeutic potential of structurally related compounds (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Anticancer Activity
Karalı, Terzioğlu, and Gürsoy (2002) synthesized a new series of compounds related to the structure of interest, with some demonstrating marked cytotoxicity against breast cancer, non-small cell lung cancer, and ovarian cancer cell lines. This indicates the potential of these compounds in the development of new anticancer therapies (Karalı, Terzioğlu, & Gürsoy, 2002).
Synthesis and Characterization
Brandão et al. (2004) reported on the synthesis and physicochemical data of new derivatives, including the method of synthesis for similar compounds. This work contributes to the broader understanding of how to synthesize and characterize compounds within this chemical class for further biological evaluation (Brandão et al., 2004).
Antiviral and Antibacterial Applications
Golankiewicz et al. (1995) explored the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, finding some compounds with specific inhibitory activity against influenza A virus and respiratory syncytial virus. This suggests potential antiviral applications for compounds within this chemical framework, indicating the versatility of these compounds beyond anticancer applications (Golankiewicz et al., 1995).
Propriétés
IUPAC Name |
(5Z)-5-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2O3S/c1-3-26-17-10-12(9-16-19(25)24(2)20(28)23-16)8-14(21)18(17)27-11-13-6-4-5-7-15(13)22/h4-10H,3,11H2,1-2H3,(H,23,28)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVCHTAJVFWKTD-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C)Br)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C)Br)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)
![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)



![2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4584492.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4584502.png)
![N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)
![1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4584509.png)
![2-({[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4584524.png)
![6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4584530.png)